2-Amino-4-bromo-3-fluorophenol
Description
Structural Context within Halogenated Aminophenols in Organic Synthesis
Halogenated aminophenols belong to a class of aromatic compounds that serve as crucial intermediates in organic synthesis. chemcess.com The introduction of halogen atoms into an aromatic ring significantly modifies the compound's chemical properties, making it a versatile precursor for a wide array of subsequent reactions. numberanalytics.com These compounds are particularly valuable in the industrial production of pharmaceuticals and agrochemicals. numberanalytics.com
The synthesis of halogenated aromatic compounds is often achieved through electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the benzene (B151609) ring. thieme-connect.com In the case of aminophenols, both the amino (-NH₂) and hydroxyl (-OH) groups are electron-donating, which activates the benzene ring towards substitution. chemcess.com The synthesis of these compounds can be achieved through various routes, including the reduction of nitrophenols or through substitution reactions. chemcess.com For instance, controlled reactions with chlorine or bromine can produce a range of halogenated products. chemcess.com
The presence of fluorine, in particular, is highly significant in medicinal chemistry. Fluorine substituents can enhance critical properties of a drug molecule, such as lipophilicity (the ability to dissolve in fats), which in turn improves its ability to pass through cell membranes. google.comgoogle.com 2-Amino-4-bromo-3-fluorophenol is a specific example within this class, featuring a distinct substitution pattern that dictates its reactivity and potential applications in synthetic chemistry.
Significance as a Multifunctional Aromatic Building Block in Advanced Chemistry
Aromatic compounds that possess multiple reactive sites are known as multifunctional building blocks and are fundamental to the assembly of complex molecules. chemshuttle.com this compound exemplifies such a building block due to its four distinct functional groups, each offering a handle for specific chemical transformations. The strategic placement of these groups allows for selective reactions, enabling chemists to construct intricate molecular architectures.
The reactivity of each functional group contributes to the compound's versatility:
Amino (-NH₂) and Hydroxyl (-OH) Groups: The ortho-positioning of the amino and hydroxyl groups is a classic structural motif for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant biological activity. nih.govorganic-chemistry.org This transformation typically involves a condensation reaction with various reagents like aldehydes, carboxylic acids, or their derivatives. mdpi.commdpi.com
Bromo (Br) Group: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis.
Fluoro (F) Group: The fluorine atom, being highly electronegative, significantly influences the electronic environment of the aromatic ring. It can affect the acidity of the phenolic proton, the basicity of the amino group, and the regioselectivity of further substitution reactions. Its presence is also a key feature in the design of many modern pharmaceuticals.
Potential Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Product Class |
|---|---|---|
| Amino (-NH₂) / Hydroxyl (-OH) | Intramolecular Cyclization/Condensation | Benzoxazoles nih.govorganic-chemistry.org |
| Bromo (-Br) | Cross-Coupling Reactions | Biaryls, Alkynylated/Alkenylated Phenols |
| Fluoro (-F) | Modulates Ring Reactivity | N/A (influences other reactions) |
This multifunctionality allows chemists to devise synthetic routes that build molecular complexity in a controlled and efficient manner, making compounds like this compound highly valuable in discovery chemistry.
Overview of Academic Research Trajectories for Related Compounds
The academic interest in substituted aminophenols is largely driven by their utility as precursors to biologically active molecules and functional materials. Research trajectories for compounds related to this compound can be broadly categorized.
A primary focus of research is the synthesis of 2-substituted benzoxazoles. mdpi.com Because many benzoxazole (B165842) derivatives exhibit a wide range of pharmacological activities, there is a continuous effort to develop new and efficient synthetic methods starting from 2-aminophenols. nih.govorganic-chemistry.orgrsc.org This includes the use of novel catalysts, such as copper-based systems or Lewis acids, and the development of greener, more environmentally friendly reaction conditions. organic-chemistry.orgmdpi.comrsc.org
Another significant area of research involves exploring the reactivity of the functional groups on the aminophenol scaffold. For example, studies on other substituted 2-aminophenols investigate their oxidative C-C bond cleavage reactions when coordinated to metal centers, which has implications for understanding biological processes and developing new catalytic transformations. nih.gov Furthermore, the development of new methods to construct the substituted 2-aminophenol (B121084) core itself is an active field of research, with recent reports on novel cycloaddition and dehydrogenation-driven reactions. acs.orgnih.gov
The use of halogenated aminophenols and related structures in materials science is also an established research avenue. For instance, various aminophenols are used as starting materials for the synthesis of complex azo dyes for textiles and other applications. scialert.net The specific halogen substitution pattern can be used to tune the color and fastness properties of these dyes. scialert.net
Collectively, these research trends highlight the foundational importance of substituted aminophenols as versatile platforms for both fundamental synthetic methodology development and the discovery of new functional molecules. rsc.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUHRSZWRRMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-21-3 | |
| Record name | 2-amino-4-bromo-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Design for 2 Amino 4 Bromo 3 Fluorophenol
Strategic Approaches to Regioselective Halogenation and Amination in Phenolic Systems
The introduction of amino and bromo groups onto a fluorophenol backbone necessitates a regioselective approach. The powerful activating and ortho-, para- directing nature of the hydroxyl group dominates the electrophilic aromatic substitution reactions, but the presence of other substituents modulates this reactivity.
A common and effective strategy for preparing highly substituted phenols involves the stepwise functionalization of a simpler precursor molecule, allowing for controlled introduction of each substituent. A plausible synthetic route to 2-Amino-4-bromo-3-fluorophenol could commence from 3-fluorophenol.
The proposed pathway would involve a sequence of nitration, bromination, and reduction steps. The order of these reactions is critical for achieving the desired substitution pattern.
Nitration of 3-Fluorophenol: The first step would be the nitration of 3-fluorophenol. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but is also ortho-, para-directing. In this case, nitration is expected to occur primarily at the positions ortho and para to the hydroxyl group, yielding 3-fluoro-2-nitrophenol (B1304201) and 3-fluoro-4-nitrophenol.
Bromination of the Nitrophenol Intermediate: The subsequent step would be the bromination of the desired nitrophenol isomer. For instance, starting with 3-fluoro-2-nitrophenol, the strong directing effect of the hydroxyl group would guide the bromine atom to the available para position, yielding 4-bromo-3-fluoro-2-nitrophenol. The nitro group is a strong deactivating group, which can help prevent over-bromination.
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This is a standard transformation that can be achieved with a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield the target molecule, this compound.
An alternative pathway could begin with the bromination of 3-fluorophenol, followed by nitration and reduction. However, controlling the regioselectivity of the initial bromination can be challenging and may lead to a mixture of products. A patent describing the synthesis of the related compound 3-amino-4-fluorophenol (B1338284) similarly employs a multi-step sequence involving halogenation of p-fluorophenol, followed by esterification, nitration, reduction, and dehalogenation, highlighting the utility of stepwise approaches in controlling regiochemistry. patsnap.com
The choice of reagents and catalysts is paramount for achieving high regioselectivity in the halogenation and amination of phenolic systems. Due to the high reactivity of the phenol (B47542) ring, over-halogenation is a common side reaction. nih.gov
For the selective bromination of phenols, a wide array of methods has been developed. Traditional methods using elemental bromine often lead to low selectivity and polybrominated products. scientificupdate.com Modern approaches offer greater control. N-Bromosuccinimide (NBS) is a widely used reagent, and its selectivity can be tuned by additives. For example, the use of NBS in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol (B129727) has been shown to achieve excellent selectivity for mono ortho-bromination of para-substituted phenols. nih.gov
Other systems have been developed for high para-selectivity. A combination of potassium bromide (KBr) and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) provides a mild and efficient system for the selective mono-bromination of phenols, favoring the para position unless it is already occupied. nih.govmdpi.com
The direct amination of phenols is a challenging transformation. However, oxidative C-H amination processes are emerging as powerful tools. For instance, a silver carbonate-assisted cross-dehydrogenative coupling of phenols with heteroarenes like phenothiazine (B1677639) has been reported, demonstrating a method for C-N bond formation. acs.org For the synthesis of this compound, the more conventional approach of introducing a nitro group and subsequently reducing it remains the most reliable and predictable strategy.
| Reagent/Catalyst System | Typical Solvent | Observed Regioselectivity | Key Features |
|---|---|---|---|
| N-Bromosuccinimide (NBS) / pTsOH (cat.) | Methanol | Ortho-selective (for p-substituted phenols) | Minimizes dibromination; proceeds in short reaction times. nih.gov |
| KBr / ZnAl–BrO₃⁻–LDHs | Acetic acid / Water | Para-selective | High atom economy, mild conditions, no catalyst required. nih.govmdpi.com |
| Ammonium (B1175870) Salt Catalysts / DCDMH | Toluene | Ortho-selective | Catalytic approach with good functional group tolerance. scientificupdate.com |
| TMSBr / Thioether (by-product) | Not specified | Para-selective | Mild conditions, tolerates various functional groups. researchgate.net |
Mechanistic Elucidation of Synthetic Transformations Involving this compound Precursors
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The halogenation and nitration of phenols proceed via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The reaction involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.comresearchgate.net The subsequent loss of a proton restores aromaticity and yields the substituted product.
Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing invaluable data on reaction kinetics and the detection of transient intermediates. In-situ spectroscopy, using probes for Infrared (IR), Raman, and UV/Vis, can be employed to track the concentration of reactants, products, and intermediates throughout the course of a reaction. ou.edu
For the proposed synthesis of this compound, in-situ attenuated total reflectance-infrared (ATR-IR) spectroscopy could be used to monitor the nitration step. By tracking the characteristic vibrational bands of the C-NO₂ group as they appear and the phenolic O-H band of the starting material as it changes, one can determine the reaction rate under various conditions. ou.edu This data allows for the calculation of kinetic parameters such as the rate law and activation energy. Kinetic studies on the reductive amination of phenol have utilized models like the Langmuir-Hinshelwood model to interpret experimental data and elucidate the roles of catalyst surfaces and competitive adsorption of reactants. researchgate.net Similar approaches could be applied to understand the catalytic reduction of the nitro group in the final synthetic step.
The reaction environment, particularly the solvent and pH, can have a profound impact on the rate and selectivity of electrophilic aromatic substitution on phenols.
Solvent Effects: The choice of solvent can influence the ortho:para selectivity ratio in phenol bromination. rsc.org In halogenation reactions, solvents of low polarity, such as chloroform (B151607) or carbon disulfide, can favor milder reactions and the formation of monobrominated phenols. youtube.com In contrast, polar protic solvents can stabilize the charged intermediates in the EAS mechanism, potentially altering reaction rates. The use of hexafluoroisopropanol (HFIP), a highly polar, non-nucleophilic solvent, has been shown to enhance the reactivity of N-halosuccinimides, enabling efficient and regioselective halogenation without additional catalysts. organic-chemistry.orgresearchgate.net
pH Effects: The pH of the reaction medium is a critical parameter, especially for reactions involving phenols. The acidity of the phenol itself is influenced by its substituents. researchgate.net In bromination reactions, the rate is strongly dependent on pH, with acidic conditions generally favoring a faster reaction. chemrxiv.org This is attributed to the protonation of the brominating agent (e.g., formation of H₂OBr⁺ from HOBr), which generates a more potent electrophile. chemrxiv.org As the pH increases, the concentration of the more reactive electrophilic species decreases, leading to a slower reaction rate. Furthermore, at high pH, the phenol exists as the phenoxide ion, which is extremely activated towards electrophilic substitution, often leading to uncontrolled reactions and polysubstitution. Therefore, careful control of pH is essential for achieving desired outcomes in the synthesis of halogenated phenols.
| Parameter | Condition | Observed Effect | Rationale |
|---|---|---|---|
| Solvent | Low Polarity (e.g., CHCl₃, CS₂) | Favors mono-substitution. youtube.com | Milder reaction conditions, reduced stabilization of polar intermediates. |
| Polar Protic (e.g., Methanol, HFIP) | Can increase reaction rate and influence selectivity. nih.govorganic-chemistry.org | Stabilizes charged intermediates; can activate halogenating agent via hydrogen bonding. | |
| pH | Acidic (e.g., pH 3-4) | Increases reaction rate. chemrxiv.org | Protonation of the brominating agent generates a more powerful electrophile. |
| Neutral to Basic (e.g., pH > 7) | Decreases rate of controlled bromination; can lead to uncontrolled reaction via phenoxide. chemrxiv.org | Lower concentration of active electrophile; high reactivity of phenoxide ion. |
Principles of Green Chemistry in the Preparation of Halogenated Phenols
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. These principles are highly relevant to the synthesis of halogenated phenols, which traditionally can involve hazardous reagents and produce significant waste. nih.gov
Waste Prevention and Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. idosi.org Catalytic methods are inherently greener than stoichiometric ones because the catalyst is used in small amounts and can often be recycled. jddhs.com For example, using a catalytic amount of an ammonium salt for halogenation is preferable to using a full equivalent of a Lewis acid. scientificupdate.com
Use of Safer Solvents and Reagents: The use of hazardous solvents like chlorinated hydrocarbons should be minimized or replaced with greener alternatives such as water, bio-based solvents, or supercritical fluids. idosi.orgjddhs.com The development of solvent-free reaction conditions is an even more desirable goal. Similarly, replacing hazardous reagents like elemental bromine with safer alternatives like NBS or KBr in an oxidative system reduces risk.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. jddhs.com The development of highly active catalysts that allow for lower reaction temperatures contributes to a more energy-efficient process. Photochemical and microwave-assisted syntheses are also being explored as energy-efficient alternatives to conventional heating. nih.govresearchgate.net
Catalysis: As mentioned, catalytic reagents are superior to stoichiometric reagents. idosi.org The development of recyclable heterogeneous catalysts, such as the ZnAl–BrO₃⁻–LDHs used for bromination, is a key area of green chemistry research. nih.gov These catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and reducing waste.
By applying these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Derivatization and Functionalization Strategies of 2 Amino 4 Bromo 3 Fluorophenol
Chemical Transformations at the Amino and Phenolic Hydroxyl Groups
The amino and phenolic hydroxyl groups are primary sites for derivatization, allowing for the introduction of diverse structural motifs and functionalities.
Synthesis of Amides, Ureas, and Nitrogen Heterocycles Utilizing the Amino Functionality
The nucleophilic amino group of 2-amino-4-bromo-3-fluorophenol is readily available for transformations into amides, ureas, and various nitrogen-containing heterocycles.
Amides: Amide synthesis is a fundamental transformation in organic chemistry. The amino group of aminophenols can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form a stable amide linkage. This reaction is often facilitated by coupling agents or carried out under basic conditions to neutralize the acid byproduct. While specific examples detailing the acylation of this compound are not prevalent in broad literature, the general reactivity of aromatic amines supports this transformation. A general scheme for this reaction is presented below.

The reaction of an aminophenol with an acid chloride in the presence of a base yields the corresponding amide derivative.
Ureas: The synthesis of urea (B33335) derivatives from primary amines is a well-established method, often involving the reaction of the amine with an isocyanate. This reaction typically proceeds rapidly to form an N,N'-disubstituted urea. The amino group on the this compound scaffold can act as the nucleophile, attacking the electrophilic carbon of an isocyanate (R-N=C=O) to generate a complex urea derivative. Phosgene or its equivalents can also be used to react with two equivalents of an amine to form symmetrical ureas.
Nitrogen Heterocycles: The amino functionality serves as a critical building block for constructing a variety of nitrogen-containing heterocyclic systems. Depending on the reaction partner, complex ring systems can be synthesized. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of heterocycles like diazepines or pyrazines. The specific reaction pathways and resulting heterocyclic cores are highly dependent on the chosen reagents and reaction conditions.
Cyclization Reactions to Form Benzoxazole (B165842) and Benzoxazine (B1645224) Scaffolds
The ortho-disposed amino and hydroxyl groups on the this compound backbone make it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems like benzoxazoles and benzoxazines.
Benzoxazoles: Benzoxazoles are a significant class of heterocyclic compounds with diverse applications. The most common synthetic route involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters, or anhydrides), or with aldehydes. The reaction with a carboxylic acid, often promoted by acid catalysts at high temperatures, proceeds via an initial amidation followed by a dehydrative cyclization. Alternatively, reaction with aldehydes followed by oxidative cyclization provides a direct route to 2-substituted benzoxazoles. The presence of substituents on the 2-aminophenol ring, such as bromo and fluoro groups, is generally well-tolerated in these cyclization reactions.

Condensation and subsequent oxidative cyclization of a 2-aminophenol with an aldehyde is a common method for synthesizing 2-substituted benzoxazoles.
Benzoxazines: Benzoxazine monomers are typically synthesized through a Mannich-like condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. However, for a pre-formed aminophenol like this compound, the synthesis of a 1,3-benzoxazine would involve reaction with an aldehyde or ketone. This would lead to the formation of the oxazine (B8389632) ring fused to the benzene (B151609) core, incorporating both the original amino and hydroxyl groups into the new heterocyclic structure.
Utility in the Construction of Diversified Chemical Libraries for Screening Purposes
Combinatorial chemistry is a powerful strategy in drug discovery and materials science for rapidly generating large numbers of diverse molecules, known as chemical libraries. These libraries are then subjected to high-throughput screening to identify compounds with desired biological activities or material properties.
Scaffolds like this compound are highly valuable in diversity-oriented synthesis (DOS). The multiple, orthogonally reactive functional groups allow for the systematic introduction of a wide variety of building blocks at different points on the molecule.
Amino Group Derivatization: The amino group can be acylated with a library of carboxylic acids or reacted with a library of isocyanates to produce diverse sets of amides or ureas, respectively.
Phenolic Hydroxyl Group Derivatization: The hydroxyl group can be alkylated or acylated with various electrophiles to generate a library of ethers or esters.
Aromatic Ring Functionalization: The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a vast array of aryl, vinyl, or alkynyl groups.
By combining these derivatization strategies, a single starting scaffold can be elaborated into a large and structurally diverse chemical library. Each compound in the library retains the core 4-bromo-3-fluorophenol (B54050) motif but presents a unique combination of substituents, increasing the probability of discovering novel hits in screening campaigns.
Introduction of Additional Functional Groups for Enhanced Reactivity and Specific Applications
Beyond the primary derivatizations of the amino and hydroxyl groups, further functionalization of the this compound core can be undertaken to fine-tune its properties or enable specific applications.
One of the most significant handles for further modification is the bromine atom at the 4-position. This site is primed for various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl or heteroaryl ring system, significantly increasing the molecular complexity and potentially introducing new biological activities.
Additionally, while the benzene ring is already substituted, electrophilic aromatic substitution reactions could potentially be employed under carefully controlled conditions to introduce other groups, although the existing substituents will direct the position of any new group. The reactivity of the aromatic ring can also be modulated by first protecting or modifying the amino and hydroxyl groups. These advanced functionalization strategies allow chemists to build upon the this compound scaffold to create highly complex and specialized molecules.
Computational Chemistry and Theoretical Studies on 2 Amino 4 Bromo 3 Fluorophenol
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical methods are foundational to modern computational chemistry, offering a detailed description of molecular systems. These investigations reveal the electronic and geometric landscapes of 2-Amino-4-bromo-3-fluorophenol, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the lowest energy state on the potential energy surface. For this compound, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to ensure accuracy. nih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, vibrational frequency analysis is performed at the same level of theory. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. conicet.gov.ar The theoretical vibrational frequencies can be correlated with experimental spectra to confirm the molecular structure.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-O | 1.36 Å |
| C-N | 1.40 Å | |
| C-F | 1.35 Å | |
| C-Br | 1.90 Å | |
| O-H | 0.96 Å | |
| N-H | 1.01 Å | |
| Bond Angles | C-C-O | 120.5° |
| C-C-N | 121.0° | |
| C-C-F | 119.0° | |
| C-C-Br | 119.5° | |
| Dihedral Angle | O-C-C-N | 0.5° |
Note: This data is illustrative and represents typical values derived from DFT calculations for similar aromatic compounds.
Table 2: Key Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxyl (-OH) | ~3600 |
| N-H Symmetric Stretch | Amino (-NH₂) | ~3400 |
| N-H Asymmetric Stretch | Amino (-NH₂) | ~3500 |
| C=C Aromatic Stretch | Benzene (B151609) Ring | 1500-1600 |
| C-F Stretch | Fluoro Group | ~1250 |
| C-Br Stretch | Bromo Group | ~600 |
Note: These are representative frequencies. Actual values depend on the specific computational method and the molecular environment.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more reactive. researchgate.net From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.
Table 3: FMO Energies and Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Formula | Predicted Value |
| EHOMO | - | -5.45 eV |
| ELUMO | - | -0.85 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.60 eV |
| Ionization Potential (I) | -EHOMO | 5.45 eV |
| Electron Affinity (A) | -ELUMO | 0.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.30 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -3.15 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.15 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 2.15 eV |
Note: This data is hypothetical, calculated from illustrative HOMO/LUMO energies to demonstrate the application of FMO theory.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the distribution of charge within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. This map is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. malayajournal.orgthaiscience.info
The standard color scheme is as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show negative potential (red) concentrated around the highly electronegative oxygen, nitrogen, and fluorine atoms. The most positive potential (blue) would likely be found around the hydrogen atoms of the hydroxyl and amino groups, which are acidic protons.
Exploration of Intramolecular Interactions and Conformational Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.dempg.de A key feature of NBO analysis is its ability to quantify intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (typically anti-bonding orbitals). conicet.gov.ar
The strength of these interactions is evaluated using second-order perturbation theory, which calculates a stabilization energy, E(2). wisc.edu A higher E(2) value indicates a stronger interaction. In this compound, significant interactions would be expected, such as the delocalization of lone pairs from the oxygen (LP O), nitrogen (LP N), and fluorine (LP F) atoms into adjacent anti-bonding sigma (σ) or pi (π) orbitals of the aromatic ring.
Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | π* (C1-C2) | ~25.0 | p-π conjugation |
| LP (1) N | π* (C1-C6) | ~40.0 | p-π conjugation |
| LP (1) F | σ* (C2-C3) | ~3.5 | Hyperconjugation |
| π (C5-C6) | π* (C3-C4) | ~18.0 | π-π* delocalization |
Note: LP denotes a lone pair orbital. E(2) values are illustrative examples of what NBO analysis would reveal about electronic delocalization within the molecule.
The proximity of the amino (-NH₂) and hydroxyl (-OH) groups to each other and to the fluorine atom on the aromatic ring creates the potential for significant intramolecular interactions that stabilize specific conformations.
Hydrogen Bonding: An intramolecular hydrogen bond is highly probable in this compound. This could occur between the hydrogen of the hydroxyl group and the lone pair of the amino group (O-H···N) or, alternatively, between a hydrogen of the amino group and the lone pair of the hydroxyl group (N-H···O). nih.govnih.gov A weaker hydrogen bond between the hydroxyl hydrogen and the adjacent fluorine atom (O-H···F) is also a possibility. rsc.orgresearchgate.net These interactions lock the molecule into a more planar and rigid conformation, which can have a substantial impact on its chemical properties.
Predictive Modeling for Structure-Property Relationships and Reactivity
Predictive modeling, a cornerstone of computational chemistry, utilizes theoretical calculations to forecast the physicochemical properties and reactivity of molecules, thereby guiding research and development while minimizing extensive laboratory experimentation. For this compound, while specific, in-depth computational studies are not extensively available in peer-reviewed literature, we can infer its likely characteristics and reactivity through the analysis of structurally similar compounds and the application of established theoretical models.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are pivotal in this predictive endeavor. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. By analyzing a series of related compounds, it is possible to develop models that can predict the properties of new or untested molecules like this compound.
Table 1: Predicted Physicochemical Properties of 2-Amino-4-bromo-6-fluorophenol
| Property | Predicted Value |
| Molecular Weight | 206.01 g/mol |
| XLogP3 | 2.45720 |
| Density | 1.863 ± 0.06 g/cm³ |
| Boiling Point | 260.2 ± 40.0 °C |
| Polar Surface Area (PSA) | 46.2 Ų |
Data sourced from publicly available chemical databases and is for illustrative purposes for a closely related isomer.
The XLogP3 value, a measure of lipophilicity, suggests how the compound might partition between aqueous and lipid environments, a critical factor in predicting its behavior in biological systems. The Polar Surface Area (PSA) is another key descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Table 2: Computed Descriptors for 2-Amino-4-bromo-3-chloro-5-fluorophenol
| Descriptor | Value |
| Molecular Weight | 240.46 g/mol |
| XLogP3 | 2.3 |
| Polar Surface Area (PSA) | 46.3 Ų |
| Heavy Atom Count | 11 |
| Covalently-Bonded Unit Count | 1 |
Data sourced from PubChem for a structurally similar compound and is for illustrative purposes.
These computed descriptors are fundamental inputs for building more complex QSAR and QSPR models. For instance, the heavy atom count and the number of covalently-bonded units contribute to the molecule's size and complexity, which can influence its interaction with biological targets.
Reactivity Predictions
The reactivity of this compound can be predicted by calculating various quantum chemical parameters. Density Functional Theory (DFT) is a common method used to compute properties such as:
Frontier Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reaction.
Bond Dissociation Energies (BDE): BDE calculations can predict the likelihood of specific bonds breaking, offering insights into metabolic pathways and degradation mechanisms. For phenols, the O-H bond dissociation energy is a key indicator of antioxidant activity.
While specific calculated values for this compound are not published, the principles of these theoretical studies on similar phenolic compounds suggest that the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents will create a nuanced reactivity profile. The precise location of these substituents is critical in determining the ultimate electronic and steric environment of the molecule, which in turn governs its structure-property relationships and reactivity. Further dedicated computational studies would be necessary to provide precise quantitative predictions for this compound.
Advanced Spectroscopic Characterization of 2 Amino 4 Bromo 3 Fluorophenol and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification and Structural Conformation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within a molecule and probing its conformational state.
The key functional groups in 2-Amino-4-bromo-3-fluorophenol—hydroxyl (-OH), amino (-NH₂), carbon-fluorine (C-F), and carbon-bromine (C-Br)—along with the aromatic ring, will dominate the FTIR spectrum. The O-H and N-H stretching vibrations are typically observed as broad bands in the high-frequency region. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1600-1400 cm⁻¹ region. The positions of the C-F and C-Br stretching bands are more variable and appear at lower frequencies. Conformer-specific bands can arise due to different orientations of the OH group, as seen in studies of related compounds like 3-fluorophenol. nih.gov
Table 1: Predicted FTIR Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Hydroxyl | 3200 - 3600 | Broad band due to hydrogen bonding. |
| N-H Stretch | Amino | 3300 - 3500 | Typically two bands for asymmetric and symmetric stretching. |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Multiple bands expected. |
| C-N Stretch | Amino | 1250 - 1350 | |
| C-O Stretch | Phenolic Hydroxyl | 1180 - 1260 | |
| C-F Stretch | Fluoro | 1000 - 1400 | |
| C-Br Stretch | Bromo | 500 - 600 | |
| O-H Bend | Hydroxyl | 1330 - 1440 | In-plane bending. |
| N-H Bend | Amino | 1590 - 1650 | Scissoring vibration. |
| Aromatic C-H Bend | Aromatic Ring | 750 - 1000 | Out-of-plane bending, sensitive to substitution pattern. |
This table is predictive and based on characteristic frequencies for the respective functional groups.
Raman spectroscopy is a complementary vibrational technique that is particularly well-suited for in-situ monitoring of chemical reactions. researchgate.net It relies on the inelastic scattering of monochromatic light from a laser source. Because the intensity of a Raman signal is directly proportional to the concentration of the species producing it, this technique can be used to follow the consumption of reactants and the formation of products in real-time. This is valuable for studying reaction kinetics and optimizing reaction conditions.
For instance, in the synthesis of derivatives of this compound, Raman spectroscopy could be employed to monitor the progress of a reaction by tracking the disappearance of a characteristic vibrational mode of a reactant or the appearance of a mode corresponding to the product. koreascience.krresearchgate.netsemanticscholar.org For example, in an acylation reaction of the amino group, one could monitor the decrease in the intensity of the N-H stretching band and the emergence of the amide carbonyl (C=O) stretching band. The non-destructive nature of the technique and its insensitivity to aqueous media make it a powerful process analytical technology (PAT) tool. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound. It provides information on the chemical environment of individual atoms (chemical shift), the number of neighboring atoms (multiplicity), and the connectivity between atoms.
While the experimental NMR spectra for this compound are not published, we can predict the approximate chemical shifts based on the additive effects of the substituents on the aromatic ring. The electron-donating amino and hydroxyl groups will shield the aromatic protons and carbons, shifting their signals to a higher field (lower ppm), whereas the electron-withdrawing and electronegative halogen atoms (bromine and fluorine) will deshield them, causing a downfield shift (higher ppm).
In the ¹H NMR spectrum, the protons of the aromatic ring are expected to appear in the range of 6.5-8.0 ppm. libretexts.org The protons of the -OH and -NH₂ groups will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. libretexts.org
In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring typically resonate between 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C1) would be expected at a lower field, potentially around 140-155 ppm. The carbons attached to the halogens (C3 and C4) will also be significantly shifted, with the carbon attached to fluorine showing a large downfield shift and a strong coupling (¹JC-F).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) / Notes (¹³C) |
|---|---|---|---|
| C1-OH | 4.0 - 7.0 | 140 - 155 | Broad singlet / Attached to -OH |
| C2-NH₂ | 3.5 - 5.5 | 130 - 145 | Broad singlet / Attached to -NH₂ |
| C3 | - | 115 - 130 (d, ¹JC-F ≈ 240 Hz) | - / Attached to -F |
| C4 | - | 100 - 115 | - / Attached to -Br |
| C5-H | 6.5 - 7.5 | 110 - 125 | Doublet |
| C6-H | 6.5 - 7.5 | 115 - 130 | Doublet |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions. 'd' denotes a doublet due to C-F coupling.
For complex derivatives of this compound, one-dimensional NMR spectra may become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable in such cases, as they reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for establishing the sequence of protons on the aromatic ring or on any attached side chains.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful method for assigning carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is extremely useful for piecing together the molecular skeleton, for example, by correlating the N-H protons to carbons in the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. NOESY is vital for determining the stereochemistry and conformation of molecules.
The application of these 2D NMR techniques would be essential for the unambiguous structural confirmation of any complex derivative of this compound. researchgate.netlibretexts.org
Electronic Spectroscopy for Understanding Absorption and Luminescence Properties
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to be influenced by the phenolic and anilinic chromophores. Phenols and anilines typically show strong absorptions in the UV region. For example, 2-aminophenol (B121084) in methanol (B129727) exhibits absorption maxima (λmax) that can be used as a reference. researchgate.net The presence of the bromine and fluorine atoms on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aminophenol, due to the extension of the conjugated system by the lone pairs of the halogens. docbrown.info The exact position of the λmax will also be sensitive to the pH of the solution, as the protonation state of the amino and hydroxyl groups affects the electronic structure of the molecule. sielc.com
Luminescence (fluorescence and phosphorescence) is the emission of light from an electronically excited state. While many aromatic compounds fluoresce, the presence of heavy atoms like bromine can quench fluorescence through enhanced intersystem crossing to the triplet state. Therefore, derivatives of this compound may exhibit weak fluorescence but potentially measurable phosphorescence. The study of these properties can provide insights into the nature of the excited states of these molecules. libretexts.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-fluorophenol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules like this compound, the most common transitions involve the promotion of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals.
The UV-Vis spectrum of a substituted phenol (B47542) is influenced by the nature and position of its substituents. For instance, a study on ortho-substituted phenols, including 2-aminophenol, demonstrated how different functional groups affect the absorption maxima (λmax). The electronic spectrum of phenol in methanol shows an absorption maximum at 272 nm, which is attributed to a π-π* transition. ucc.edu.gh The presence of an amino group in the ortho position (2-aminophenol) can lead to a shift in this absorption band. For comparison, the UV-Vis spectrum of 4-aminophenol exhibits absorption maxima at 194 nm, 218 nm, and 272 nm. The specific absorption characteristics of this compound would be determined by the combined electronic effects of the amino, bromo, and fluoro substituents on the phenolic ring.
The solvent environment can also play a crucial role in the observed electronic transitions. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide further insights into the nature of the electronic transitions.
| Compound | Absorption Maxima (λmax) | Solvent |
|---|---|---|
| Phenol | 272 nm | Methanol |
| 4-Aminophenol | 194 nm, 218 nm, 272 nm | Acidic mobile phase |
Time-Dependent Density Functional Theory (TD-DFT) for Predicted Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and spectra of molecules. It is particularly effective for calculating the excited state properties of molecules, making it a valuable tool for predicting and interpreting UV-Vis spectra.
The TD-DFT method can be employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. These calculations are typically performed on the optimized ground-state geometry of the molecule. A study on ortho-substituted phenols utilized TD-DFT to analyze the gas-phase UV spectra, demonstrating the utility of this approach in understanding substituent effects on electronic transitions. ucc.edu.gh For substituted aminophenols, TD-DFT calculations can help to elucidate the nature of the electronic transitions, for example, by identifying the molecular orbitals involved in the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition.
Recent research on 2-aminophenol derivatives has shown that TD-DFT calculations can accurately predict their absorption spectra. nih.gov The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-311+G(d,p) basis set is a commonly used combination for such calculations. mdpi.com By applying TD-DFT to this compound, one could predict its electronic absorption spectrum and gain a deeper understanding of how the interplay of the different substituents governs its electronic properties.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for determining molecular structures, bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) for Precise Atomic Arrangement and Bond Parameters
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a molecule. carleton.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density can be constructed, from which the atomic positions are determined. rigaku.com
For this compound, an SCXRD analysis would provide unambiguous information on:
Molecular Conformation: The spatial arrangement of the amino, bromo, fluoro, and hydroxyl groups relative to the phenyl ring.
Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule, offering insights into the electronic effects of the substituents.
Intermolecular Interactions: The nature and geometry of hydrogen bonds (e.g., between the hydroxyl and amino groups of neighboring molecules) and other non-covalent interactions that dictate the crystal packing.
While a specific SCXRD study for this compound is not available, a preliminary crystallographic analysis of 2-aminophenol has been reported, providing a foundational example of the type of structural information that can be obtained for this class of compounds. researchgate.net
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| 2-Aminophenol | Monoclinic | C2 | a = 270.24 Å, b = 48.39 Å, c = 108.55 Å, β = 109.57° |
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. creative-biostructure.com It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which will produce a unique diffraction pattern. Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. uny.ac.id
A PXRD analysis of a powdered sample of this compound would be instrumental in:
Phase Identification: Confirming the crystalline phase of a synthesized batch by comparing its PXRD pattern to a reference pattern (e.g., calculated from SCXRD data).
Polymorph Screening: Identifying the existence of different polymorphs by analyzing samples crystallized under various conditions. researchgate.net
Purity Analysis: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.
The use of PXRD in conjunction with thermal analysis methods, such as Differential Scanning Calorimetry (DSC), can provide a comprehensive understanding of the polymorphic behavior and phase transitions of a compound. rigaku.com
Hirshfeld Surface Analysis for Intermolecular Packing Interactions and Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.com The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.
This analysis provides valuable insights into the crystal packing by highlighting:
Close Contacts: Regions of the surface colored red indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions.
van der Waals Interactions: The majority of the surface typically represents contacts at or near the van der Waals separation.
For a molecule like this compound, Hirshfeld surface analysis would be expected to reveal significant contributions from O···H and N···H hydrogen bonding, as well as H···H, C···H, and potentially halogen···halogen or halogen···H interactions. Studies on other amino-containing organic molecules have demonstrated the power of this technique in elucidating the dominant forces in their crystal packing. nih.govscirp.org
| Contact Type | Typical Contribution | Significance |
|---|---|---|
| H···H | Often the largest contribution | Represents van der Waals forces |
| O···H / H···O | Significant in hydroxyl-containing compounds | Indicative of hydrogen bonding |
| N···H / H···N | Significant in amino-containing compounds | Indicative of hydrogen bonding |
| C···H / H···C | Common in organic crystals | Represents weaker C-H···π or C-H···O/N interactions |
Biological Activity and Structure Activity Relationship Sar Studies of 2 Amino 4 Bromo 3 Fluorophenol Analogues
Exploration of Medicinal Chemistry Applications and Drug Discovery
The halogenated phenolic structure of 2-amino-4-bromo-3-fluorophenol and its derivatives makes them valuable building blocks in medicinal chemistry. Their reactivity allows for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com
Halogenated phenols, including this compound analogues, serve as crucial intermediates in the synthesis of pharmaceuticals. For instance, 4-bromo-3-fluorophenol (B54050) is a precursor in the synthesis of the dual phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) inhibitor, umbralisib. mdpi.comnih.gov The synthesis involves a Mitsunobu reaction to introduce an isopropyl group, followed by a Suzuki-Miyaura coupling. mdpi.com
Fluorinated compounds are particularly significant in drug development as they can enhance metabolic stability and bioactivity. The presence of fluorine in a molecule can alter its physicochemical properties, such as pKa, which can be crucial for its biological function. mdpi.com Analogues like 2-amino-4-fluorophenol (B1270792) are used as precursors for synthesizing benzoxazole (B165842) and benzoxazine (B1645224) derivatives, which are important scaffolds in active pharmaceutical ingredients (APIs) and fluorescent dyes. ossila.com
The this compound scaffold is a valuable starting point for the discovery of new drug candidates. The amide structural motif, which can be derived from aminophenols, is present in 25% of all pharmaceuticals and two-thirds of drug candidates. researchgate.net This highlights the importance of aminophenol derivatives in drug design.
In the development of antitubercular agents, a series of meta-amido bromophenol derivatives were designed and synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis. nih.govjst.go.jp The structural modifications aimed to improve metabolic stability, a critical aspect of lead optimization. jst.go.jp For example, replacing a benzyl (B1604629) group, which is susceptible to oxidation by cytochrome P450 enzymes, with a bromine atom was explored to enhance the compound's in vivo efficacy. jst.go.jp
Furthermore, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a 3-phenyl-1,2,4-triazole scaffold was optimized. The introduction of a 2-amino and a 5-bromo substituent on the phenyl ring resulted in highly active compounds. semanticscholar.org This demonstrates the utility of the aminobromophenyl scaffold in fine-tuning the activity of drug candidates.
Mechanistic Studies of Biological Interactions
Understanding how molecules like this compound analogues interact with biological targets is crucial for drug development. This involves studying their effects on enzymes and their cytotoxic properties against cancer cells.
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.combrieflands.com Bromophenols have been identified as tyrosinase inhibitors. researchgate.netegejfas.org For example, bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) showed significant tyrosinase inhibitory activity with an IC₅₀ value of 2.92 ± 0.04 µM. researchgate.net Kinetic studies have shown that some bromophenols act as competitive inhibitors of tyrosinase. researchgate.net Molecular docking simulations suggest that these inhibitors can bind to the active site of the enzyme, interacting with copper ions and key amino acid residues. researchgate.net
Cytochrome P450 Inhibition:
Cytochrome P450 (CYP) enzymes are a family of proteins involved in the metabolism of a wide range of compounds, including drugs. nih.govplos.orgmdpi.com Inhibition of CYP enzymes can lead to drug-drug interactions. Halogenated compounds, including bromophenol derivatives, have been studied for their inhibitory effects on CYP isozymes. For instance, benzbromarone (B1666195) and its analogues have been shown to inhibit multiple CYP isozymes, including CYP2C9, CYP3A4, CYP2D6, and CYP2E1. plos.org The mechanism of inhibition by some environmentally persistent free radicals derived from chlorophenols was found to be competitive with respect to the P450 reductase, suggesting a disruption of the CPR·P450 complex. nih.gov The inhibitory potential of various compounds on different CYP isoforms is an important consideration in drug development. sciencewebpublishing.netnih.gov
A series of meta-amido bromophenol derivatives have been identified as a new class of antitubercular agents with potent activity against Mycobacterium tuberculosis (Mtb). nih.govjst.go.jp These compounds showed moderate inhibitory activity against both the H37Rv strain and multidrug-resistant strains of Mtb. nih.govjst.go.jp
A key finding from structure-activity relationship (SAR) studies was that the position of the bromine atom is crucial for activity. A 4-bromo derivative showed good inhibitory activity, whereas a 2-bromo derivative resulted in a complete loss of antitubercular activity. jst.go.jp The selected compounds also demonstrated good metabolic stability in rat liver microsomes and did not show inhibitory activity against other common bacteria, indicating a degree of selectivity. nih.govjst.go.jp While the precise mechanism of action is still under investigation, these findings highlight the potential of the amido bromophenol scaffold for developing new anti-TB drugs. jst.go.jp
Table 1: Antitubercular Activity of a meta-Amido Bromophenol Derivative
| Compound | Mtb H37Ra MIC (µg/mL) |
|---|---|
| 4-bromo derivative (3) | 1.56 |
Data sourced from a study on meta-amido bromophenols as new antitubercular agents. jst.go.jp
Phenolic compounds, including phenolic amines, have been investigated for their cytotoxic effects against various human cancer cell lines. researchgate.netresearchgate.netf1000research.comnih.govnih.gov The presence of amino and hydroxyl groups on a phenolic ring can contribute to cytotoxic activity. For example, a heteroleptic tin(IV) complex with 2-amino-4-fluorophenol has demonstrated in vitro cytotoxicity towards human cancer cells. ossila.com
Studies on phenolic amides have shown that their cytotoxic activity can vary significantly depending on the cancer cell line. researchgate.net For instance, some phenolic amides displayed IC₅₀ values ranging from 5 to 55 µM against THP-1 (leukemia), HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cancer cell lines. researchgate.net Another study found that phenolic extracts from Inonotus obliquus (Chaga mushroom) showed significant cytotoxicity towards tumor cell lines while having less effect on normal cells. nih.gov Specifically, 3,4-dihydroxybenzalacetone, a phenolic component, had a 50% lethal dose of 12.2 µM in PA-1 ovarian cancer cells compared to 272.8 µM in normal IMR90 cells. nih.gov These studies underscore the potential of phenolic amine derivatives as anticancer agents, warranting further investigation into their mechanisms of action.
Table 2: Cytotoxicity of a Phenolic Compound Against Cancer and Normal Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3,4-dihydroxybenzalacetone | PA-1 (ovarian cancer) | 12.2 |
| 3,4-dihydroxybenzalacetone | IMR90 (normal lung fibroblast) | 272.8 |
Data sourced from a study on the cancer cell cytotoxicity of phenolic compounds from Chaga. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
QSAR and molecular docking are powerful computational tools in medicinal chemistry that elucidate the structural requirements for the biological activity of a family of compounds. These methods are instrumental in the rational design of new, more potent, and selective analogues of this compound.
Prediction of Biological Activity and Potential Binding Modes with Biological Targets
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. For substituted phenols, these models often rely on physicochemical descriptors such as hydrophobicity (log P), electronic effects (pKa, Hammett constants), and steric parameters. jst.go.jp The toxicity of various phenols, for instance, has been shown to have a strong dependence on their hydrophobicity. jst.go.jp For analogues of this compound, a QSAR model would be developed by calculating descriptors for a series of related compounds and correlating them with their measured biological activity, such as enzyme inhibition or cytotoxicity.
Molecular docking studies complement QSAR by providing a visual and energetic prediction of how a ligand (the aminophenol analogue) binds to the active site of a biological target, such as an enzyme or receptor. csfarmacie.cz For example, docking studies of similar halogenated phenols have been used to understand their binding modes with proteins involved in cancer and bacterial infections. In the context of this compound analogues, docking could predict interactions with key enzymes like tyrosinase, for which o-aminophenols are known substrates. nih.gov The model would likely show the hydroxyl and amino groups forming crucial hydrogen bonds with amino acid residues in the active site, while the bromine and fluorine atoms could participate in halogen bonding or hydrophobic interactions, thereby anchoring the molecule and influencing its inhibitory potential. nih.gov
A hypothetical docking of a this compound analogue into an enzyme active site might reveal the following potential interactions:
Hydrogen Bonding: The phenolic -OH group and the -NH2 group acting as hydrogen bond donors to acceptor residues like Aspartate or Glutamate.
Halogen Bonding: The bromine atom acting as a halogen bond donor to an electron-rich atom like a backbone carbonyl oxygen.
Hydrophobic Interactions: The phenyl ring and the bulky bromine atom fitting into a hydrophobic pocket of the enzyme.
Identification of Key Structural Features Influencing Bioefficacy and Selectivity
The Aminophenol Core: The relative position of the amino and hydroxyl groups is critical. For instance, o-aminophenols are recognized as substrates for tyrosinase, an enzyme targeted in the development of antimelanoma agents. nih.govnih.gov The amino group, being an electron-donating group, activates the aromatic ring and its hydrogen-bonding capacity is vital for receptor interaction.
The Bromo Substituent: Bromine is a large, hydrophobic, and electron-withdrawing atom. Its presence significantly increases the molecular weight and lipophilicity of the compound. In studies of other substituted phenols, a bromo group has been shown to enhance biological activity. For example, in a series of meta-amido bromophenols designed as antitubercular agents, the position of the bromine atom was crucial for activity. jst.go.jp The replacement of other groups with bromine often leads to an increase in potency, as seen in various inhibitor studies. jst.go.jpnih.gov
The Fluoro Substituent: Fluorine is a small, highly electronegative atom that can act as a hydrogen bond acceptor. Its presence can significantly alter the acidity (pKa) of the phenolic hydroxyl group, which in turn affects the molecule's ionization state and ability to interact with biological targets. jst.go.jp The introduction of fluorine can also block metabolic degradation, thereby improving the compound's pharmacokinetic profile.
SAR studies on related pyridophenoxazinones, which are synthesized from substituted 2-aminophenols, demonstrated that electron-withdrawing groups (like nitro or halogens) tend to increase cytotoxic activity, whereas electron-donating groups (like methyl) lead to a significant decrease in activity. unibas.it This suggests that the electron-withdrawing nature of both bromine and fluorine in this compound is likely a key contributor to its potential bioactivity.
The following tables, based on data from studies on analogous compound series, illustrate these principles.
Table 1: Effect of Ring A Substituents on Antiproliferative Activity of Pyridophenoxazinone Analogues unibas.it
| Compound | R¹ | R² | R³ | R⁴ | GI₅₀ (µM) in L1210 cells |
| PPH | H | H | H | H | 0.09 |
| 1 | H | Me | H | H | 1.10 |
| 2 | H | OMe | H | H | >10 |
| 3 | H | NO₂ | H | H | 0.03 |
| 4 | Me | H | H | H | 2.15 |
| 7 | Cl | H | H | H | 0.20 |
Data illustrates that electron-donating groups (Me, OMe) decrease activity (higher GI₅₀) while electron-withdrawing groups (NO₂) increase activity (lower GI₅₀) compared to the unsubstituted parent compound (PPH).
Table 2: Antitubercular Activity of Substituted meta-Amido Bromophenols jst.go.jp
| Compound | R¹ (Position 2) | R² (Position 4) | MIC (µg/mL) against Mtb H37Ra |
| 4a | Br | H | >100 |
| 3 | H | Br | 6.25 |
| 4c | H | Cl | 12.5 |
| 4d | H | F | 50 |
This data highlights the importance of substituent position, showing that a bromine at position 4 (compound 3) is far more effective than at position 2 (compound 4a). It also shows that bromine provides superior activity compared to chlorine or fluorine at the same position.
These studies collectively indicate that the specific arrangement and nature of the halogen and amino groups on the phenol (B47542) ring are critical determinants of biological efficacy and selectivity. Computational predictions combined with empirical SAR data provide a robust framework for designing novel this compound analogues with enhanced therapeutic properties.
Applications in Advanced Materials Science and Industrial Processes
Utilization in the Synthesis of Functional Polymers and Dyes
The molecular architecture of 2-Amino-4-bromo-3-fluorophenol, specifically the ortho-aminophenol core, makes it a suitable precursor for the synthesis of high-performance heterocyclic polymers and complex dyes.
Functional Polymers: The adjacent amino (-NH₂) and hydroxyl (-OH) groups are ideally positioned for condensation reactions to form heterocyclic structures, most notably benzoxazoles. These reactions are foundational in creating aromatic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. While direct polymerization of this compound is a specialized area of research, its structural analogue, 2-amino-4-fluorophenol (B1270792), is a known precursor for benzoxazole (B165842) and benzoxazine (B1645224) derivatives. ossila.com The process typically involves reacting the aminophenol with dicarboxylic acids or their derivatives to yield polybenzoxazoles.
The inclusion of bromine and fluorine atoms in the polymer backbone, as would be the case when using this compound, is anticipated to impart several desirable properties:
Flame Retardancy: The presence of halogen atoms, particularly bromine, is a well-established strategy for enhancing the flame-retardant characteristics of polymers.
Reduced Water Absorption: Fluorine substitution can lower the surface energy and decrease the moisture uptake of the material, improving its performance in humid environments.
Enhanced Solubility: The halogen substituents can modify the polymer's solubility in organic solvents, facilitating processing and fabrication.
Dyes: In dye synthesis, aminophenols are valuable intermediates. The amino group can be diazotized and then coupled with other aromatic compounds to create a wide array of azo dyes. The specific halogen substituents on the this compound ring would act as auxochromes, influencing the final color (bathochromic or hypsochromic shifts) and improving properties such as lightfastness and affinity for substrates. Its isomer, 2-Amino-6-bromo-3-fluorophenol, is noted for its utility in preparing advanced materials, including dyes.
| Feature | Role in Polymer/Dye Synthesis | Resulting Property Enhancement |
| ortho-Aminophenol Core | Foundational unit for heterocyclization reactions (e.g., forming benzoxazoles). ossila.com | High thermal and chemical resistance in the resulting polymer. |
| Amino Group (-NH₂) | Can be diazotized for coupling reactions in azo dye synthesis. | Acts as a chromophore-modifying group. |
| Bromine Atom (-Br) | Integrated into the polymer backbone. | Imparts flame retardancy and increases refractive index. |
| Fluorine Atom (-F) | Integrated into the polymer backbone. | Enhances thermal stability and chemical inertness; reduces moisture absorption. ossila.com |
Precursor for Radiosynthesized Imaging Agents
The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on imaging agents labeled with positron-emitting radionuclides. rsc.org Fluorine-18 (¹⁸F) is a preferred radionuclide due to its favorable decay properties. nih.gov Fluorinated compounds like this compound are valuable candidates for development into PET radiotracers. researchgate.net
For this compound to be used as a PET imaging agent, it must be synthesized using the ¹⁸F isotope in place of the stable ¹⁹F atom. This process, known as radiosynthesis, would make the molecule detectable by PET scanners. The general strategy involves synthesizing a precursor molecule and then introducing the ¹⁸F in a late-stage reaction. rsc.org 4-[¹⁸F]Fluorophenol is recognized as a versatile building block for more complex radiopharmaceuticals. nih.gov
The structure of this compound is advantageous for several reasons:
Established Synthesis Routes: Methods for producing [¹⁸F]fluorophenols from highly functionalized benzaldehyde (B42025) or benzophenone (B1666685) precursors are established, often involving processes like the Baeyer-Villiger oxidation. nih.goviaea.org
Bio-orthogonal Handles: The amino and hydroxyl groups serve as chemical handles for conjugation. They can be modified to attach the molecule to a vector (e.g., a peptide or antibody) that targets a specific biological entity, such as a receptor overexpressed in tumor cells. unimi.it
| Research Finding | Relevance to this compound | Citation |
| Fluorinated aromatics are key components of imaging agents for the Central Nervous System (CNS) and other targets. | The compound's fluorophenol structure makes it a relevant scaffold for PET agent design. | researchgate.net |
| 4-[¹⁸F]Fluorophenol is a versatile intermediate for creating complex ¹⁸F-labeled radiotracers. | Demonstrates the utility of the core fluorophenol structure in radiosynthesis. | nih.gov |
| Late-stage radiofluorination and building block approaches are common strategies for PET tracer synthesis. | The compound could be synthesized with ¹⁸F via established methods for creating radiolabeled phenols. | rsc.org |
| Biological targets are often engaged by a pharmacophore linked to a radionuclide. | The amino and hydroxyl groups on the compound can act as points of attachment for targeting moieties. | unimi.it |
Intermediates for Agrochemical Development
Halogenated aromatic compounds are fundamental building blocks in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides. The introduction of fluorine, in particular, can significantly enhance the biological efficacy of active ingredients by altering their metabolic stability, binding affinity to target enzymes, and transport properties within the target organism. ccspublishing.org.cn
This compound serves as a valuable intermediate in this sector due to its multiple reactive sites. Its structural relatives are known to be used in agrochemical synthesis. For instance, 2-Amino-5-bromo-3-fluorophenol is an intermediate for various agrochemicals, and 2-amino-4-bromo-3-fluorobenzoic acid is a building block for creating complex active ingredients. chemshuttle.comsmolecule.com
The synthetic utility of this compound in this context arises from the distinct reactivity of its functional groups:
The amino group can be converted into other functionalities or used as a nucleophile in substitution reactions.
The hydroxyl group can be etherified to link the aromatic ring to other parts of a larger molecule.
The bromine atom is an excellent leaving group in nucleophilic aromatic substitution and a key participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to form C-C or C-N bonds.
Future Prospects and Interdisciplinary Research Directions for 2 Amino 4 Bromo 3 Fluorophenol
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization
Future research will likely leverage generative AI models, such as generative adversarial networks (GANs) and reinforcement learning, to create virtual libraries of novel derivatives. nih.gov These models can be trained on existing chemical and biological data to learn the complex relationships between structure and activity. By defining desired endpoints, such as high binding affinity for a specific protein target or optimal physicochemical properties for drug development, these algorithms can propose novel molecular structures that have a high probability of success. This in-silico design process can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening.
For instance, AI could be used to design dual-target compounds for complex diseases like cancer or bronchial asthma by optimizing substitutions on the 2-Amino-4-bromo-3-fluorophenol core to interact with multiple proteins simultaneously. nih.gov
Table 1: AI/ML Approaches for Compound Design
| AI/ML Technique | Application in Compound Design | Potential Benefit for this compound |
|---|---|---|
| Genetic Algorithms | Fragment-based generation of new molecular structures. nih.gov | Rapidly explore a wide range of derivatives by combining different chemical fragments. |
| Reinforcement Learning | Stepwise generation of molecules with desired properties. nih.gov | Fine-tune molecular structures for specific biological targets or material properties. |
| Generative Adversarial Networks (GANs) | Learning from existing compound data to generate novel, realistic molecules. nih.gov | Design entirely new classes of compounds based on the core scaffold. |
| Predictive Modeling | Predicting properties like toxicity, solubility, and bioactivity. | Prioritize the synthesis of candidates with the highest likelihood of success, reducing resource expenditure. |
Advancements in Sustainable and Eco-Friendly Synthesis Methods for Halogenated Phenols
The synthesis of halogenated phenols, including this compound, has traditionally relied on methods that can be environmentally burdensome. For example, diazotization methods are known to generate significant amounts of inorganic salt waste and wastewater. google.com Direct hydrolysis methods often require harsh conditions, such as high temperature and pressure, due to the stability of the C-N bond in halogenated anilines. google.com There is a growing imperative to develop greener and more sustainable synthetic routes.
Future advancements will focus on principles of green chemistry, such as using less hazardous reagents, milder reaction conditions, and renewable feedstocks. nih.gov One promising area is the use of deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive, as catalysts or solvents. chemistryviews.org For instance, a mixture of choline chloride and urea (B33335) has been shown to effectively catalyze the transformation of arylboronic acids into phenols at room temperature. chemistryviews.org Another innovative approach is electrocatalytic oxidation, which offers a simple, efficient, and highly selective method for producing phenols from arenes without the need for high temperatures or the generation of significant byproducts. innoget.com
The development of biocatalytic methods, using enzymes or whole microorganisms, also presents a significant opportunity for the eco-friendly synthesis of halogenated phenols.
Table 2: Comparison of Synthesis Methods for Halogenated Phenols
| Method | Traditional Approach | Sustainable Future Direction |
|---|---|---|
| Catalysis | Use of strong mineral acids or metal catalysts. | Biocatalysis, solid acid catalysts, google.com deep eutectic solvents. chemistryviews.org |
| Solvents | Volatile and toxic organic solvents like chlorinated hydrocarbons. nih.gov | Water, ionic liquids, solvent-free reactions. nih.gov |
| Energy Input | High temperatures and pressures. google.com | Microwave irradiation, nih.gov ultrasound assistance, nih.gov electrocatalysis. innoget.com |
| Byproducts | Generation of inorganic salts and hazardous waste. google.com | High atom economy reactions that minimize waste. nih.gov |
Exploration of Novel Therapeutic and Material Science Applications beyond Current Scope
The this compound structure is a versatile building block with significant untapped potential. Its ortho-amino and hydroxyl groups make it an ideal precursor for synthesizing heterocyclic compounds like benzoxazoles and benzoxazines, which are important motifs in medicinal chemistry and materials science. ossila.com For example, a heteroleptic tin(IV) complex incorporating the related 2-amino-4-fluorophenol (B1270792) has demonstrated in vitro cytotoxicity against human cancer cells. ossila.com Furthermore, 4-Amino-3-fluorophenol is a key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy. researchgate.nettdcommons.org
Future research could explore the synthesis of novel derivatives of this compound as:
Novel Kinase Inhibitors: By modifying the substitution pattern, new generations of kinase inhibitors could be developed to target different oncogenic pathways with higher specificity and reduced side effects.
Fluorescent Probes and Dyes: The fluorinated benzoxazole (B165842) derivatives that can be synthesized from this precursor may exhibit unique photophysical properties, making them suitable for applications in bio-imaging and as sensors. ossila.com
Advanced Polymers and Materials: The functional groups on the aromatic ring provide reactive sites for polymerization. This could lead to the development of novel polymers with enhanced thermal stability, flame retardancy (due to the bromine atom), or specific optical properties.
Antimicrobial Agents: Halogenated phenols are known to possess antimicrobial properties. Derivatives of this compound could be investigated as potential new antibiotics or antifungal agents.
Mechanistic Environmental Fate Studies of Related Halogenated Aromatic Compounds
As with any synthetic chemical, it is crucial to understand the potential environmental impact of this compound and its derivatives. Halogenated aromatic compounds can be persistent in the environment and may accumulate in soil and water. researchgate.net Due to the presence of halogen substituents, these compounds often exhibit hydrophobic properties, leading them to associate with organic matter in soil and sediment. researchgate.net
Future research must focus on detailed mechanistic studies of the environmental fate of this compound and its close relatives. While some microorganisms have evolved pathways to degrade halogenated aromatics, the specific routes and efficiencies for a polysubstituted compound like this are unknown. nih.gov Key research directions include:
Biodegradation Pathways: Identifying microbial species and enzymatic systems capable of degrading this compound. This involves studying mechanisms like microbial dehalogenation and the role of oxygenases in breaking down the aromatic ring. researchgate.netnih.gov
Metabolite Identification: Characterizing the intermediate and final products of degradation to assess their potential toxicity and persistence.
Bioaccumulation Potential: Assessing the likelihood of the compound accumulating in organisms and moving up the food chain.
Atmospheric Transport: Investigating the potential for long-range atmospheric transport, as has been observed for other halogenated compounds. vliz.be
Table 3: Key Areas for Environmental Fate Studies
| Research Area | Objective | Key Methodologies |
|---|---|---|
| Microbial Degradation | To determine if and how microorganisms break down the compound. researchgate.netnih.gov | Soil/sediment microcosm studies, isolation of degrading bacteria, enzymatic assays. |
| Abiotic Degradation | To assess degradation through non-biological processes. | Photolysis experiments (UV light exposure), hydrolysis studies at different pH values. |
| Toxicity Assessment | To evaluate the potential harm to environmental organisms. | Ecotoxicological testing on representative species (e.g., algae, daphnia, fish). |
| Mobility and Transport | To understand how the compound moves through soil, water, and air. vliz.be | Soil column leaching studies, modeling of atmospheric transport. |
Q & A
Q. What safety protocols are essential for handling brominated/fluorinated aminophenols?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. Waste must be neutralized (e.g., with NaHCO₃ for acidic byproducts) and disposed via halogen-compatible protocols. Safety Data Sheets (SDS) for analogs like 5-Amino-2-chloro-4-fluorophenol provide toxicity benchmarks (e.g., LD₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
